2-Chloro-3-(methoxymethoxy)benzaldehyde
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H9ClO3 |
|---|---|
Molecular Weight |
200.62 g/mol |
IUPAC Name |
2-chloro-3-(methoxymethoxy)benzaldehyde |
InChI |
InChI=1S/C9H9ClO3/c1-12-6-13-8-4-2-3-7(5-11)9(8)10/h2-5H,6H2,1H3 |
InChI Key |
AZVCYKLQTUYTNJ-UHFFFAOYSA-N |
Canonical SMILES |
COCOC1=CC=CC(=C1Cl)C=O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Chloro 3 Methoxymethoxy Benzaldehyde
Regioselective Functionalization Approaches to Substituted Benzaldehyde (B42025) Cores
The regioselective functionalization of substituted benzaldehydes is a cornerstone of modern organic synthesis, enabling the precise introduction of various substituents onto the aromatic ring. researchgate.netupm.edu.my The inherent directing effects of the aldehyde and other existing substituents on the ring play a critical role in determining the position of incoming electrophiles or the site of metalation. researchgate.net Strategies often involve the use of directing groups, which can temporarily coordinate to a metal catalyst to guide the functionalization to a specific C-H bond, often in the ortho position. researchgate.net This approach allows for the construction of complex substitution patterns that would be challenging to achieve through classical electrophilic aromatic substitution reactions alone.
Strategies for ortho-Chlorination of Benzaldehyde Derivatives
The introduction of a chlorine atom at the ortho position to an aldehyde group on a benzene (B151609) ring requires specific and controlled methodologies to overcome the meta-directing nature of the formyl group in classical electrophilic aromatic substitution. One common industrial approach involves the chlorination of a corresponding substituted toluene, followed by hydrolysis. For instance, 2-chlorotoluene (B165313) can be chlorinated on the side chain to form 2-chlorobenzal chloride, which is then hydrolyzed to yield 2-chlorobenzaldehyde. wikipedia.orghighfine.com
More advanced and direct methods for the ortho-chlorination of benzaldehyde derivatives often employ transition-metal catalysis. These methods can utilize a transient directing group strategy, where an imine is formed in situ from the benzaldehyde and an amine. This transient group then directs a palladium catalyst to the ortho C-H bond, facilitating chlorination. google.com A direct synthesis of 2-chloro-3-hydroxybenzaldehyde (B1361139) has been reported using tert-butyl hypochlorite (B82951) (tBuOCl) in acetic acid with 3-hydroxybenzaldehyde (B18108) as the starting material. chemicalbook.com
| Starting Material | Reagent(s) | Product | Yield | Reference |
| 3-Hydroxybenzaldehyde | tBuOCl, HOAc | 2-Chloro-3-hydroxybenzaldehyde | 55% | chemicalbook.com |
| 2-Chlorotoluene | Cl2, then H2O | 2-Chlorobenzaldehyde | - | wikipedia.orghighfine.com |
Introduction of the Aldehyde Functionality via Formylation Reactions
Formylation reactions are fundamental processes for introducing an aldehyde group (-CHO) onto an aromatic ring. adichemistry.com These reactions are typically a form of electrophilic aromatic substitution and are most effective on electron-rich aromatic substrates. adichemistry.com Several named reactions are widely employed for this purpose, each with its own set of reagents and scope.
The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically generated from dimethylformamide (DMF) and phosphoryl chloride (POCl3), to formylate activated aromatic rings. guidechem.com The reaction proceeds through an electrophilic iminium ion which attacks the aromatic ring, followed by hydrolysis to yield the aldehyde. guidechem.com
The Gattermann reaction and Gattermann-Koch reaction are other classical methods. The Gattermann-Koch reaction uses carbon monoxide and hydrochloric acid in the presence of a catalyst like aluminum chloride and a co-catalyst such as copper(I) chloride to formylate arenes like benzene and toluene. adichemistry.com The Gattermann reaction is a variation that uses hydrogen cyanide or cyanides in place of carbon monoxide. adichemistry.com
Modern approaches also include palladium-catalyzed formylation reactions of aryl halides or triflates using a source of carbon monoxide, such as formic acid or its derivatives. wikipedia.org These methods offer milder reaction conditions and broader functional group tolerance. wikipedia.org
| Reaction Name | Formylating Agent(s) | Substrate Type |
| Vilsmeier-Haack | DMF, POCl3 | Electron-rich arenes, heterocycles |
| Gattermann-Koch | CO, HCl, AlCl3/CuCl | Arenes (e.g., benzene, toluene) |
| Gattermann | HCN, HCl | Electron-rich arenes, phenols |
| Palladium-catalyzed | HCOOH, Pd catalyst | Aryl halides, aryl triflates |
Installation and Selective Protection of the Hydroxyl Group as a Methoxymethyl Ether
The hydroxyl group is a common and reactive functional group that often requires protection during multi-step syntheses to prevent unwanted side reactions. The methoxymethyl (MOM) ether is a widely used protecting group for hydroxyls due to its relative stability under a range of conditions and its straightforward removal under acidic conditions. adichemistry.comyoutube.com
Synthetic Routes for 3-Hydroxybenzaldehyde Precursors
3-Hydroxybenzaldehyde serves as a key precursor for the synthesis of the target compound. One of the classical methods for its preparation starts from 3-nitrobenzaldehyde. wikipedia.org This process involves the reduction of the nitro group to an amine, followed by diazotization of the resulting amine and subsequent hydrolysis of the diazonium salt to yield the hydroxyl group. wikipedia.org An alternative industrial route begins with m-cresol, which undergoes acetylation, followed by chlorination and then hydrolysis to produce 3-hydroxybenzaldehyde. guidechem.com
| Starting Material | Key Transformation Steps | Product |
| 3-Nitrobenzaldehyde | 1. Nitro group reduction 2. Diazotization 3. Hydrolysis | 3-Hydroxybenzaldehyde |
| m-Cresol | 1. Acetylation 2. Chlorination 3. Hydrolysis | 3-Hydroxybenzaldehyde |
Optimized Methoxymethylation Techniques
The protection of a hydroxyl group as a methoxymethyl (MOM) ether is typically achieved by reacting the alcohol or phenol (B47542) with methoxymethyl chloride (MOM-Cl) in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA). wikipedia.org Due to the carcinogenic nature of MOM-Cl, alternative, safer reagents and methods have been developed. google.comacs.org
One such alternative is the use of dimethoxymethane (B151124) with an acid catalyst. google.com Another effective and milder method employs methoxymethyl-2-pyridylsulfide (MOM-ON) in the presence of silver triflate (AgOTf) and sodium acetate (B1210297) (NaOAc). acs.org This method is suitable for a wide range of alcohols and phenols, including those that are sensitive to acidic conditions. acs.org
A reported synthesis of 2-Chloro-3-(methoxymethoxy)benzaldehyde from 2-chloro-3-hydroxybenzaldehyde utilizes potassium carbonate (K2CO3) as the base and methyl iodide (MeI) in dimethylformamide (DMF). chemicalbook.com It is important to note that this reference appears to mistakenly list MeI as the methoxymethylating agent, whereas a reagent like MOM-Cl would be required to form the methoxymethyl ether. Assuming the intended reagent was MOM-Cl, the conditions are representative of a standard MOM protection.
| Reagent(s) | Base/Catalyst | Conditions | Substrate Scope |
| Methoxymethyl chloride (MOM-Cl) | DIPEA | CH2Cl2 | General alcohols and phenols |
| Dimethoxymethane | Acid catalyst (e.g., P2O5, TsOH) | Varies | Tolerant substrates |
| Methoxymethyl-2-pyridylsulfide (MOM-ON) | AgOTf, NaOAc | THF, mild, neutral | Wide range, including sensitive substrates |
| Methoxymethyl chloride (MOM-Cl) | K2CO3 | DMF, room temperature | Phenols |
Convergent and Linear Synthetic Pathways to the Target Compound
The synthesis of this compound can be approached through both linear and convergent strategies.
A linear synthesis involves a step-by-step modification of a starting material, where each step builds upon the previous one in a sequential manner. A plausible linear pathway to the target compound, based on the literature, would commence with 3-hydroxybenzaldehyde. chemicalbook.com This precursor would first undergo regioselective ortho-chlorination to yield 2-chloro-3-hydroxybenzaldehyde. chemicalbook.com The subsequent and final step would be the protection of the hydroxyl group as a methoxymethyl ether to afford the desired this compound. chemicalbook.com
Linear Synthetic Pathway:
Step 1: 3-Hydroxybenzaldehyde is chlorinated at the ortho position to the hydroxyl group.
Step 2: The resulting 2-chloro-3-hydroxybenzaldehyde is treated with a methoxymethylating agent to protect the hydroxyl group.
A convergent synthesis , in contrast, involves the independent synthesis of different fragments of the target molecule, which are then combined in the later stages of the synthesis. For a molecule like this compound, a convergent approach is less common but could be envisioned. For example, one fragment could be a pre-functionalized benzene ring containing the chloro and methoxymethoxy groups, which would then undergo a formylation reaction to introduce the aldehyde. However, the regiochemical control of such a formylation could be challenging. Given the straightforward nature of the linear approach described, it is likely the more practical and commonly employed strategy. researchgate.net
Green Chemistry and Sustainable Synthesis Considerations for Aromatic Aldehydes.
Green chemistry principles are increasingly integral to the development of synthetic methodologies, aiming to reduce environmental impact and enhance safety. For the synthesis of aromatic aldehydes, including this compound, several green and sustainable strategies can be considered.
One key principle of green chemistry is atom economy , which emphasizes the maximization of the incorporation of all materials used in the process into the final product. wikipedia.orgjocpr.comjocpr.com Catalytic reactions are inherently more atom-economical than stoichiometric ones. For instance, the catalytic formylation methods mentioned earlier are preferable to classical named reactions like the Gattermann-Koch or Vilsmeier-Haack reactions, which often use stoichiometric amounts of aggressive and hazardous reagents. purechemistry.orgthermofisher.comthieme-connect.de
The use of safer solvents and auxiliaries is another cornerstone of green chemistry. Many traditional organic reactions are performed in volatile and often toxic organic solvents. Research is actively exploring the use of more environmentally benign solvents like water or ionic liquids, or even solvent-free conditions. misericordia.edu For example, mechanochemical methods, where reactions are induced by grinding solid reactants together, can significantly reduce or eliminate the need for solvents. nih.gov
Catalysis plays a pivotal role in green chemistry. The development of highly efficient and recyclable catalysts can lead to cleaner and more sustainable processes. For the synthesis of aromatic aldehydes, biocatalysis, using enzymes, offers a highly selective and environmentally friendly alternative to traditional chemical methods. ucl.ac.uk For instance, enzymes can be used in the oxidation of corresponding alcohols to aldehydes under mild conditions. Furthermore, the use of earth-abundant metal catalysts is preferred over precious metal catalysts to enhance sustainability.
The principle of designing for energy efficiency encourages conducting synthetic steps at ambient temperature and pressure. nih.gov Photocatalytic reactions, which utilize visible light as an energy source, are a prime example of this principle in action and have been successfully applied to the formylation of aryl chlorides. github.ioprinceton.edunih.gov
Finally, the concept of reducing derivatives , which includes the use of protecting groups, is a key consideration. rsc.org While the synthesis of this compound involves a protecting group, the ideal green synthesis would avoid such steps if possible. Developing a direct formylation method that is selective for the desired position on a pre-functionalized aromatic ring without the need for protecting groups would represent a significant advancement in the sustainable synthesis of this and similar compounds.
Below is a table summarizing various green chemistry approaches applicable to the synthesis of aromatic aldehydes:
| Green Chemistry Principle | Application in Aromatic Aldehyde Synthesis | Example Methodologies |
| Atom Economy | Maximizing the incorporation of reactant atoms into the final product. | Catalytic formylation, Diels-Alder reactions for ring construction. wikipedia.orgnih.gov |
| Safer Solvents | Using environmentally benign solvents or solvent-free conditions. | Reactions in water, ionic liquids, or under mechanochemical conditions. misericordia.edunih.gov |
| Catalysis | Employing catalysts to enhance reaction efficiency and reduce waste. | Photocatalysis, biocatalysis, use of earth-abundant metal catalysts. nih.govucl.ac.uk |
| Energy Efficiency | Conducting reactions at ambient temperature and pressure. | Photocatalytic reactions utilizing visible light. princeton.edu |
| Reduce Derivatives | Minimizing or avoiding the use of protecting groups. | Developing highly selective one-pot reactions. rsc.org |
Chemical Transformations and Reactivity Profiles of 2 Chloro 3 Methoxymethoxy Benzaldehyde
Reactions Involving the Benzaldehyde (B42025) Moiety
The aldehyde group is a primary site of reactivity, participating in a variety of transformations typical of aromatic aldehydes.
The most fundamental reaction of the aldehyde functionality is nucleophilic addition to the electrophilic carbonyl carbon. libretexts.org The carbon-oxygen double bond is polarized, with the carbon atom bearing a partial positive charge, making it susceptible to attack by nucleophiles. libretexts.orgdoubtnut.com This reaction proceeds via a two-step mechanism:
Nucleophilic Attack: A nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. During this step, the hybridization of the carbonyl carbon changes from sp² to sp³. libretexts.orglibretexts.org
Protonation: The negatively charged oxygen of the alkoxide intermediate is subsequently protonated, typically by the addition of a mild acid or water, to yield an alcohol as the final product. libretexts.org
A wide range of nucleophiles can be employed in this reaction, including organometallic reagents (e.g., Grignard reagents, organolithium compounds), cyanide ions, and hydride reagents. The reactivity of the aldehyde is enhanced by the electron-withdrawing nature of the ortho-chloro substituent.
| Nucleophile (Example) | Intermediate | Final Product Type |
|---|---|---|
| Grignard Reagent (R-MgBr) | Magnesium Alkoxide | Secondary Alcohol |
| Hydride (from NaBH₄) | Alkoxide | Primary Alcohol |
| Cyanide (NaCN) | Cyanohydrin Alkoxide | Cyanohydrin |
The aldehyde group of 2-Chloro-3-(methoxymethoxy)benzaldehyde exists in an intermediate oxidation state and can be readily oxidized or reduced.
Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid, 2-chloro-3-(methoxymethoxy)benzoic acid. This transformation can be achieved using a variety of common oxidizing agents, such as potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), or milder reagents like silver oxide (Ag₂O). The choice of oxidant is crucial to avoid unwanted side reactions, particularly cleavage of the acid-labile MOM protecting group.
Reduction: Conversely, the aldehyde functionality can be reduced to a primary alcohol, [2-chloro-3-(methoxymethoxy)phenyl]methanol. This is typically accomplished with hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent for this purpose, while stronger reducing agents like lithium aluminum hydride (LiAlH₄) are also effective.
| Transformation | Typical Reagent | Product Name |
|---|---|---|
| Oxidation | KMnO₄ or Ag₂O | 2-Chloro-3-(methoxymethoxy)benzoic acid |
| Reduction | NaBH₄ or LiAlH₄ | [2-Chloro-3-(methoxymethoxy)phenyl]methanol |
The carbonyl group readily undergoes condensation reactions with primary amines and related compounds to form imines, also known as Schiff bases. nih.gov This reaction involves the initial nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule to form a carbon-nitrogen double bond.
These condensation reactions are pivotal in the synthesis of various heterocyclic systems. For instance, reaction with bifunctional nucleophiles such as o-phenylenediamine (B120857) can lead to the formation of benzodiazepine (B76468) derivatives. dntb.gov.ua Similarly, condensation with aminothiophenols or aminophenols can serve as a key step in constructing benzothiazepine (B8601423) or benzoxazepine ring systems, respectively. dntb.gov.ua The resulting imine or a related intermediate can undergo intramolecular cyclization, often facilitated by the strategic placement of the chloro and methoxymethoxy groups, to yield complex polycyclic structures. nih.gov
Transformations at the Aryl Halide Position
The chlorine atom attached to the benzene (B151609) ring is another key site for synthetic modification, primarily through substitution or cross-coupling reactions.
Aryl halides can undergo nucleophilic aromatic substitution (SₙAr), though the conditions are typically more demanding than for Sₙ1 or Sₙ2 reactions. chemistrysteps.com The SₙAr mechanism generally proceeds via an addition-elimination pathway. youtube.com A nucleophile attacks the carbon atom bearing the leaving group (the chloride), forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. chemistrysteps.comyoutube.com The aromaticity of the ring is restored in the second step by the expulsion of the leaving group.
For this reaction to be favorable, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups, particularly at the ortho and para positions relative to the leaving group. chemistrysteps.comnih.gov In this compound, the aldehyde group (-CHO) acts as a moderately electron-withdrawing group, activating the ortho-positioned chlorine for potential substitution by strong nucleophiles under specific conditions.
Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds at the aryl halide position. Aryl chlorides are known to be less reactive than the corresponding bromides or iodides, often requiring more specialized catalysts and conditions. researchgate.netnih.gov
Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl chloride with an organoboron compound, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. nih.gov It is a versatile method for forming biaryl structures or for introducing alkyl, alkenyl, or alkynyl groups. nih.gov The reaction is widely used due to the stability and low toxicity of the boronic acid reagents. nih.gov
Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a C-C bond between an aryl halide and a terminal alkyne. wikipedia.orgorganic-chemistry.org The reaction is typically catalyzed by a palladium complex and co-catalyzed by a copper(I) salt, although copper-free methods have also been developed. wikipedia.orgrsc.orgorganic-chemistry.org This method is highly efficient for the synthesis of aryl-substituted alkynes.
Negishi Coupling: The Negishi coupling utilizes an organozinc reagent as the nucleophilic partner to couple with the aryl chloride. researchgate.net This reaction is known for its high functional group tolerance and the reactivity of the organozinc species. researchgate.netorganic-chemistry.org Palladium catalysts, often with specialized phosphine (B1218219) ligands, are employed to facilitate the coupling with less reactive aryl chlorides. organic-chemistry.orgnih.gov
| Reaction Name | Coupling Partner | Typical Catalyst System | Bond Formed |
|---|---|---|---|
| Suzuki-Miyaura | Organoboron Reagent (e.g., R-B(OH)₂) | Pd Catalyst + Base | Aryl-Aryl, Aryl-Alkyl, etc. |
| Sonogashira | Terminal Alkyne (R-C≡CH) | Pd Catalyst + Cu(I) Co-catalyst | Aryl-Alkynyl |
| Negishi | Organozinc Reagent (R-ZnX) | Pd Catalyst | Aryl-Aryl, Aryl-Alkyl, etc. |
Selective Deprotection and Subsequent Reactions of the Methoxymethyl Ether
Acid-Catalyzed Deprotection Methodologies
The cleavage of methoxymethyl ethers is most commonly achieved under acidic conditions. wikipedia.org A variety of Brønsted and Lewis acids can be employed to catalyze this hydrolysis reaction. The choice of acid and reaction conditions is critical to ensure high yields and to avoid unwanted side reactions on the sensitive aldehyde and chloro-substituted aromatic ring.
Common methodologies for the acid-catalyzed deprotection of MOM ethers include the use of strong mineral acids like hydrochloric acid (HCl) or sulfonic acids such as p-toluenesulfonic acid (p-TsOH). researchgate.net Additionally, Lewis acids have proven effective for this transformation. researchgate.net For substrates sensitive to strong acids, milder catalytic systems can be employed. For instance, silica-supported sodium hydrogen sulfate (B86663) has been used for the chemoselective deprotection of phenolic MOM ethers at room temperature, offering a heterogeneous and easily separable catalyst. organic-chemistry.org
The general mechanism for acid-catalyzed deprotection involves the protonation of one of the ether oxygens, followed by cleavage of the carbon-oxygen bond to form a hemiacetal, which then hydrolyzes to the corresponding alcohol and formaldehyde.
Table 1: Representative Acid-Catalyzed Deprotection Reagents for MOM Ethers This table presents common reagents used for the deprotection of MOM ethers. The optimal conditions for this compound would require experimental validation.
| Reagent/Catalyst | Typical Solvent(s) | Typical Conditions | Reference |
| Hydrochloric Acid (HCl) | Tetrahydrofuran (THF), Methanol | Room Temperature | researchgate.net |
| p-Toluenesulfonic Acid (p-TsOH) | Methanol, Acetone | Room Temperature to Reflux | researchgate.net |
| Zirconium(IV) Chloride (ZrCl₄) | Isopropanol | Reflux | researchgate.net |
| Silica-Supported NaHSO₄ | Dichloromethane | Room Temperature | organic-chemistry.org |
| Trimethylsilyl Triflate (TMSOTf) / 2,2′-Bipyridyl | Acetonitrile | Room Temperature | researchgate.netnih.gov |
Transformation of the Regenerated Hydroxyl Group
Upon successful deprotection of the methoxymethyl ether, 2-Chloro-3-hydroxybenzaldehyde (B1361139) is formed. This molecule is a versatile synthetic intermediate due to the presence of three distinct functional groups: an aldehyde, a hydroxyl group, and a chloro substituent. The regenerated hydroxyl group, being an electron-donating group, activates the aromatic ring and can participate in a variety of subsequent reactions.
Key transformations involving the newly exposed hydroxyl group include:
Etherification: The hydroxyl group can be converted into various ethers by reaction with alkyl halides or other electrophiles under basic conditions. This allows for the introduction of different functionalities or protecting groups.
Esterification: Reaction with acyl chlorides or carboxylic anhydrides yields the corresponding esters, which can be important for modifying the electronic properties of the molecule or for serving as a different type of protecting group.
Oxidative Coupling: Phenolic hydroxyl groups can undergo oxidative coupling reactions to form more complex dimeric structures.
Influence on Aldehyde Reactivity: The hydroxyl group at the ortho position to the aldehyde can form an intramolecular hydrogen bond with the aldehyde's oxygen atom. This interaction can influence the conformation and reactivity of the aldehyde group in subsequent reactions.
The interplay between the hydroxyl, aldehyde, and chloro groups allows for a diverse range of chemical modifications, making 2-Chloro-3-hydroxybenzaldehyde a valuable building block in the synthesis of more complex molecules.
Cascade and Multi-Component Reactions Leveraging Multiple Reactive Sites
The structure of this compound, and its deprotected form, 2-Chloro-3-hydroxybenzaldehyde, is well-suited for cascade and multi-component reactions (MCRs). nih.gov These reactions are highly efficient processes where multiple bonds are formed in a single operation from three or more reactants, saving time, resources, and reducing waste. nih.gov The aldehyde group is a particularly reactive site for initiating such sequences. wiserpub.com
For example, the aldehyde functionality readily undergoes condensation with primary amines to form Schiff bases (imines). rsc.org This imine intermediate can then be involved in subsequent intramolecular or intermolecular reactions. In a multi-component setting, the aldehyde, an amine, and a third reactant (like an isocyanide or a carbon acid) can combine in a single pot to generate complex heterocyclic structures. mdpi.com
A potential cascade reaction could involve an initial reaction at the aldehyde, followed by a cyclization step involving either the chloro-substituent (via nucleophilic aromatic substitution) or the deprotected hydroxyl group. Cascade reactions, also known as domino or tandem reactions, often involve a sequence of intramolecular events following an initial intermolecular reaction. nih.gov For instance, a Knoevenagel condensation at the aldehyde group could be followed by an intramolecular Michael addition or a cyclization involving the ortho-hydroxyl group. A three-component reaction involving an aldehyde, a 3-ketonitrile, and an imidazole (B134444) N-oxide can proceed through a sequential Knoevenagel condensation/Michael addition pathway. rsc.org
Table 2: Potential Multi-Component Reactions Involving an Aldehyde Moiety This table outlines established MCRs where a substituted benzaldehyde, like the title compound, could potentially serve as the aldehyde component.
| Reaction Name | Reactants | Typical Product | Reference |
| Ugi Reaction | Aldehyde, Amine, Carboxylic Acid, Isocyanide | α-Acylamino Amide | mdpi.com |
| Kabachnik–Fields Reaction | Aldehyde, Amine, Dialkyl Phosphite | α-Aminophosphonate | beilstein-journals.org |
| Hantzsch Dihydropyridine Synthesis | Aldehyde, 2 equiv. β-Ketoester, Ammonia | Dihydropyridine | nih.gov |
| Biginelli Reaction | Aldehyde, β-Ketoester, Urea or Thiourea | Dihydropyrimidinone | - |
The specific substitution pattern of this compound, with its steric hindrance and electronic effects, would influence the feasibility and outcome of these complex reactions, offering a pathway to novel and diverse molecular architectures.
Strategic Utility As a Synthetic Intermediate in Complex Molecule Synthesis
Precursor for Advanced Pharmaceutical Scaffolds and Drug Leads
The design and synthesis of novel pharmaceutical agents often rely on the availability of versatile chemical building blocks. Substituted benzaldehydes are key components in the synthesis of a wide range of heterocyclic compounds that form the core of many drug scaffolds. While specific examples detailing the use of 2-Chloro-3-(methoxymethoxy)benzaldehyde in the synthesis of named pharmaceutical compounds are not extensively documented in readily accessible scientific literature, its potential is evident. The aldehyde functionality can participate in reactions such as aldol (B89426) condensations, Wittig reactions, and reductive aminations to build carbon-carbon and carbon-nitrogen bonds, which are fundamental transformations in the assembly of complex drug molecules. A US patent mentions the use of substituted benzaldehydes in the preparation of compounds that act as allosteric modulators of hemoglobin, indicating the potential utility of such building blocks in developing treatments for disorders that would benefit from increased tissue oxygenation. google.com
Building Block for Agrochemicals and Specialty Chemicals
Role in the Synthesis of Functional Organic Materials
The synthesis of functional organic materials, such as dyes, liquid crystals, and organic light-emitting diodes (OLEDs), often involves the use of aromatic aldehydes as key intermediates. The specific substitution pattern of this compound could be exploited to fine-tune the electronic and photophysical properties of new materials. The aldehyde group can be used to introduce the benzaldehyde (B42025) unit into larger conjugated systems, which are often the basis for functional organic materials. The chloro and methoxymethoxy substituents can influence the material's solubility, thermal stability, and electronic properties. However, dedicated research on the application of this specific compound in materials science is not widely reported.
Development of Derivatives and Analogues for Structure-Activity Relationship (SAR) Studies
Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry and agrochemical research, providing insights into how the chemical structure of a compound influences its biological activity. The ability to systematically modify a lead compound is crucial for optimizing its potency, selectivity, and pharmacokinetic properties. This compound is an ideal starting point for such studies. The aldehyde group can be readily converted into a wide range of other functionalities, and the methoxymethyl protecting group can be removed to allow for further reactions at the phenolic hydroxyl group. The chloro substituent also provides a site for modification, for instance, through cross-coupling reactions. This allows for the generation of a diverse library of analogues, which can then be tested to build a comprehensive SAR profile. While specific SAR studies originating from this compound are not extensively published, its inherent chemical reactivity makes it a highly suitable scaffold for such investigations.
Mechanistic Insights and Computational Investigations of 2 Chloro 3 Methoxymethoxy Benzaldehyde and Its Reactions
Elucidation of Reaction Mechanisms in Synthesis and Transformation Pathways
The synthesis and transformation of 2-Chloro-3-(methoxymethoxy)benzaldehyde involve several key reaction mechanisms common in aromatic chemistry. The synthesis typically begins with a suitably substituted phenol (B47542), where the hydroxyl group is protected to form a methoxymethyl (MOM) ether. This step is crucial for preventing unwanted side reactions during subsequent functionalization. The introduction of the aldehyde group onto the aromatic ring can be achieved through formylation reactions. One common method is the Vilsmeier-Haack reaction, which utilizes a formylating agent generated from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride. The mechanism involves the formation of an electrophilic Vilsmeier reagent which then attacks the electron-rich aromatic ring to install the formyl group. nih.gov
Transformation pathways for this compound are diverse, owing to the reactivity of its functional groups. The aldehyde group can undergo a variety of reactions:
Condensation Reactions: It can react with active methylene (B1212753) compounds, such as acetonitriles or acetophenones, in base-catalyzed aldol-type condensations to form α,β-unsaturated products. rsc.org
Reductive Amination: The aldehyde can be converted into an amine through reaction with an amine to form an imine, followed by reduction with agents like sodium borohydride (B1222165). nih.gov
Oxidation and Reduction: The aldehyde can be oxidized to a carboxylic acid or reduced to a benzyl (B1604629) alcohol using standard reagents.
Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are powerful tools for investigating the electronic structure and predicting the reactivity of molecules like this compound. Methods such as Density Functional Theory (DFT) and ab initio calculations are widely employed to model molecular properties. researchgate.netredalyc.org DFT methods, particularly with hybrid functionals like B3LYP and B3PW91, combined with basis sets like 6-31G(d,p) or 6-311++G(d,p), are frequently used to optimize molecular geometry and calculate various electronic parameters. researchgate.netepstem.netdergipark.org.tr
These computational studies provide detailed insights into:
Molecular Geometry: Calculation of bond lengths, bond angles, and dihedral angles in the ground state. conicet.gov.ar
Electronic Properties: Determination of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability. epstem.netconicet.gov.ar
Reactivity Prediction: Molecular Electrostatic Potential (MEP) maps can be generated to visualize the electron density distribution and identify electrophilic and nucleophilic sites within the molecule, predicting how it will interact with other reagents. dergipark.org.tr
Spectroscopic Properties: Theoretical calculations can predict vibrational frequencies (IR and Raman spectra) and NMR chemical shifts (¹H and ¹³C), which serve as a valuable aid in experimental characterization. dergipark.org.trconicet.gov.ar
Charge Distribution: Natural Bond Orbital (NBO) analysis and Mulliken charge calculations reveal the distribution of electronic charge on different atoms, helping to understand intramolecular interactions and stabilization. dergipark.org.trconicet.gov.ar
| Computational Method | Basis Set Example | Calculated Properties | Insight Provided |
|---|---|---|---|
| DFT (e.g., B3LYP) | 6-311++G(d,p) | Optimized Geometry, Vibrational Frequencies, HOMO-LUMO Energies | Provides stable structure, predicts IR/Raman spectra, and assesses chemical reactivity. researchgate.netepstem.net |
| Ab Initio (e.g., HF, MP2) | 6-31+G(d,p) | Molecular Geometry, Electronic Energy | Offers a fundamental, though often computationally intensive, description of the electronic structure. researchgate.net |
| TD-DFT | 6-311++G(d,p) | Electronic Excitation Energies, Oscillator Strengths | Predicts UV-Visible absorption spectra. researchgate.net |
| GIAO (Gauge-Independent Atomic Orbital) | 6-311++G(d,p) | NMR Chemical Shifts | Aids in the assignment of experimental ¹H and ¹³C NMR spectra. dergipark.org.tr |
Conformational Analysis and Stereochemical Implications of Aromatic Aldehyde Derivatives
The conformational flexibility of this compound, like other aromatic aldehydes, is primarily associated with the rotation around the single bond connecting the aldehyde group to the aromatic ring (Caromatic-Caldehyde). This rotation gives rise to different conformers, which can have distinct energies and populations. Theoretical calculations are essential for exploring the potential energy surface (PES) of these rotations. ufms.br
For benzaldehyde (B42025) derivatives, two primary planar conformations are typically considered: s-trans (or O-trans) and s-cis (or O-cis), where the carbonyl oxygen is oriented away from or towards the ortho substituent, respectively. In the case of this compound, the s-trans conformation would place the carbonyl oxygen away from the chloro group, while the s-cis conformation would place it towards the chloro group.
Computational studies on related substituted aromatic compounds, such as chalcones derived from vanillin, have used DFT methods to perform conformational analyses by systematically rotating key dihedral angles. ufms.br Such an analysis for this compound would reveal the most stable conformer and the energy barriers for interconversion. The relative stability of these conformers is governed by a delicate balance of steric hindrance and electronic interactions (e.g., dipole-dipole interactions or weak hydrogen bonds) between the aldehyde group and the adjacent chloro and methoxymethoxy substituents. The preferred conformation can have significant stereochemical implications for the molecule's reactivity, particularly in reactions where the steric accessibility of the aldehyde group is a determining factor.
Kinetic and Thermodynamic Studies of Key Reactions
Thermodynamic properties can be investigated both experimentally and computationally. Experimental techniques like Differential Scanning Calorimetry (DSC) can be used to determine thermodynamic parameters such as the enthalpy of fusion for solid derivatives. nist.gov Computationally, methods like DFT can be used to calculate key thermodynamic functions. For the related compound 2-Chloro-3,4-dimethoxybenzaldehyde, theoretical calculations have been performed to determine how thermodynamic parameters like heat capacity (C°p,m), entropy (S°m), and enthalpy (H°m) change with temperature. researchgate.net These calculations provide insight into the stability of the molecule and the thermodynamic favorability of its reactions. For example, the calculated Gibbs free energy of a reaction can predict the position of the chemical equilibrium.
| Temperature (K) | Heat Capacity (C°p,m) (J·mol⁻¹·K⁻¹) | Entropy (S°m) (J·mol⁻¹·K⁻¹) | Enthalpy (H°m) (kJ·mol⁻¹) |
|---|---|---|---|
| 100 | 120.98 | 361.35 | 10.31 |
| 200 | 191.03 | 451.78 | 25.84 |
| 298.15 | 255.43 | 530.82 | 47.45 |
| 400 | 310.21 | 609.43 | 75.92 |
| 500 | 351.93 | 682.88 | 109.11 |
Note: The data in Table 2 is for 2-Chloro-3,4-dimethoxybenzaldehyde and serves as a representative example of the type of thermodynamic data that can be generated for substituted benzaldehydes through computational methods.
Emerging Research Avenues and Future Prospects for 2 Chloro 3 Methoxymethoxy Benzaldehyde
Novel Catalytic Approaches for Its Transformations
Modern organic synthesis is increasingly driven by the development of novel catalytic systems that offer new pathways for molecular construction with high efficiency and selectivity. For a molecule like 2-Chloro-3-(methoxymethoxy)benzaldehyde, several cutting-edge catalytic strategies could be envisioned for its transformation.
Direct C-H functionalization has emerged as a powerful tool for modifying complex molecules without the need for pre-installed functional groups. nih.govacs.orgyale.edu Catalysts based on metals like rhodium, palladium, or iron could potentially activate the C-H bonds on the aromatic ring, allowing for the introduction of new substituents. nih.govmdpi.com This would open up avenues to create derivatives that are difficult to access through traditional electrophilic aromatic substitution, which is dictated by the existing substitution pattern. rwth-aachen.de
Furthermore, the aldehyde group itself is a versatile handle for various catalytic transformations. N-Heterocyclic carbene (NHC) organocatalysis, for example, can invert the polarity of the aldehyde group (a process known as umpolung), turning it into a nucleophilic species that can react with unconventional partners. acs.org This could enable the synthesis of complex ketone or ester derivatives. Additionally, advances in biocatalysis, using engineered enzymes, could offer highly selective methods for the reduction, oxidation, or asymmetric transformation of the aldehyde functionality, providing a green alternative to traditional chemical methods. nih.govnih.gov
Potential Catalytic Transformations for this compound:
| Catalytic Approach | Target Site | Potential Transformation | Benefit |
|---|---|---|---|
| C-H Functionalization | Aromatic Ring | Introduction of alkyl, aryl, or heteroatom groups | Access to novel substitution patterns. nih.govacs.orgyale.edu |
| Photoredox Catalysis | Aldehyde or Aryl Chloride | Radical-based additions, cross-coupling reactions | Mild reaction conditions, unique reactivity. rwth-aachen.de |
| N-Heterocyclic Carbene (NHC) Catalysis | Aldehyde Group | Umpolung reactivity for coupling with electrophiles | Formation of complex ketones and esters. acs.org |
Applications in Flow Chemistry and Microreactor Technology
Flow chemistry, which involves performing chemical reactions in a continuously flowing stream through a reactor, offers significant advantages over traditional batch processing. nih.gov These benefits include superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), enhanced safety, and improved scalability. nih.govbeilstein-journals.org
For a compound like this compound, both its synthesis and subsequent reactions could be adapted to flow chemistry protocols. Many reactions involving aromatic aldehydes, such as condensations, oxidations, and reductions, are well-suited for flow conditions. beilstein-journals.orgnih.gov The precise temperature control offered by microreactors is particularly beneficial for managing exothermic reactions, often leading to higher yields and fewer side products compared to batch methods. nih.gov
Conceptual Comparison of Batch vs. Flow for a Generic Aldehyde Transformation:
| Parameter | Batch Processing | Flow Chemistry / Microreactor | Advantage of Flow |
|---|---|---|---|
| Heat Transfer | Limited by surface area-to-volume ratio | High surface area-to-volume ratio | Superior temperature control, reduced side products. beilstein-journals.org |
| Mixing | Dependent on stirring efficiency; can be slow | Rapid diffusion-based mixing | Higher reproducibility and yield. researchgate.net |
| Safety | Large quantities of reagents mixed at once | Small reaction volumes at any given time | Minimized risk with hazardous reagents. mdpi.com |
| Scalability | Often requires re-optimization | "Numbering-up" or "sizing-up" the reactor | More straightforward and predictable scale-up. nih.gov |
| Reaction Time | Can be hours to days | Often reduced to minutes or seconds | Increased throughput and efficiency. researchgate.net |
Exploration of Unconventional Reaction Media in Synthetic Strategies
The push towards "green chemistry" has spurred research into replacing traditional volatile organic compounds (VOCs) with more environmentally benign alternatives. researchgate.net Unconventional reaction media such as water, supercritical fluids (like CO₂), ionic liquids (ILs), and deep eutectic solvents (DESs) offer unique properties that can enhance reactivity and simplify product isolation. acs.org
Reactions involving substituted benzaldehydes have been successfully demonstrated in various green solvents. For instance, Knoevenagel condensations have been performed under solvent-free conditions or using benign catalysts, avoiding toxic solvents like pyridine. tandfonline.comtue.nltandfonline.com Water, despite the low solubility of many organic compounds, can be an excellent solvent for certain reactions, sometimes promoting reactivity through hydrophobic effects. nih.gov The use of phase-transfer catalysts or surfactants can further enhance reaction rates in aqueous media. acs.org
Ionic liquids and deep eutectic solvents are particularly interesting as they are non-volatile and can be tailored to dissolve specific reactants or stabilize catalytic species. researchgate.netresearchgate.net Exploring the reactivity of this compound in these media could lead to more sustainable synthetic routes, reduced waste, and potentially novel reaction outcomes that are not observed in conventional solvents.
Integration into Automated Synthesis Platforms for Compound Library Generation
Automated synthesis platforms are revolutionizing drug discovery by enabling the rapid creation of large collections of molecules, known as compound libraries, for high-throughput screening. nih.govnih.govstanford.edu These platforms use robotics and software to perform multi-step syntheses in a parallel or sequential fashion, dramatically accelerating the discovery of new drug candidates. nih.govnih.gov
This compound is an ideal building block for such platforms. The aldehyde group is a key functional handle that can participate in a wide array of reliable and well-understood reactions, including:
Reductive amination to form diverse secondary and tertiary amines.
Wittig and Horner-Wadsworth-Emmons reactions to produce alkenes.
Condensation reactions (e.g., aldol (B89426), Knoevenagel) to form new C-C bonds.
Addition of organometallic reagents to generate secondary alcohols.
By combining this compound with a diverse set of reaction partners in an automated system, a large library of structurally related compounds can be synthesized efficiently. researchgate.netchemrxiv.orgresearchgate.net The methoxymethyl (MOM) ether serves as a stable protecting group for the phenolic hydroxyl, which can be removed at a later stage to introduce another point of diversity. wikipedia.orgadichemistry.comnih.gov The aryl chloride moiety also offers a handle for late-stage functionalization via cross-coupling reactions. This multi-point diversity allows for a systematic exploration of the chemical space around the core scaffold, which is a critical process in medicinal chemistry for optimizing the properties of a potential drug molecule. mdpi.com
Hypothetical Library Generation from this compound:
| Reaction Type | Reagent Class (Examples) | Resulting Functional Group |
|---|---|---|
| Reductive Amination | Primary & Secondary Amines (Aniline, Piperidine) | Substituted Amines |
| Wittig Reaction | Phosphonium Ylides (Ph₃P=CHCO₂Et) | α,β-Unsaturated Esters |
| Grignard Addition | Organomagnesium Halides (MeMgBr, PhMgBr) | Secondary Alcohols |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
